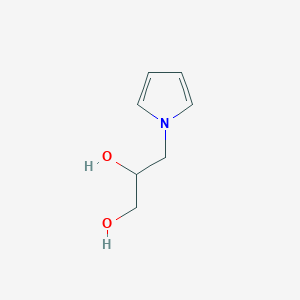

3-(1H-pyrrol-1-yl)propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-pyrrol-1-yl)propane-1,2-diol , also known by its IUPAC name 3-(1H-pyrrol-1-yl)-1,2-propanediol , is a chemical compound with the molecular formula C₇H₁₁NO₂ . It has a molecular weight of approximately 141.17 g/mol . The compound is an oil-like substance and is typically stored at room temperature .

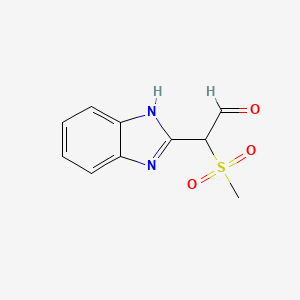

Molecular Structure Analysis

The compound’s structure consists of a pyrrole ring (1H-pyrrol-1-yl) attached to a 1,2-propanediol moiety. The pyrrole ring imparts aromatic character, while the diol group provides hydrophilicity. The InChI code for 3-(1H-pyrrol-1-yl)propane-1,2-diol is: 1S/C7H11NO2/c9-6-7(10)5-8-3-1-2-4-8/h1-4,7,9-10H,5-6H2 .

Physical And Chemical Properties Analysis

Scientific Research Applications

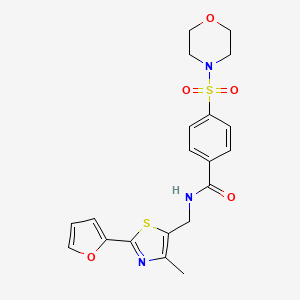

Ruthenium Carbene Catalysts for Olefin Epoxidation

- Application : 3-(1H-pyrrol-1-yl)propane-1,2-diol derivatives have been employed in ruthenium carbene catalysts for olefin epoxidation . These catalysts exhibit high turnover numbers (TON) and selectivity for epoxide products across various olefin substrates.

Impedance Immunosensors for Calcium Network Protein (CALR) Biomarker Detection

- Application : Researchers have developed an unlabeled impedance immunosensor system for ultra-sensitive detection of the calcium network protein (CALR) biomarker in human serum samples. The manufacturing process involves electrodeposition of single-walled carbon nanotubes (SWCNTs) and subsequent polymerization of oxiran-2-yl methyl 3-(1H-pyrrol-1-yl)propanoate monomer (Pepx) onto low-cost, disposable indium tin oxide (ITO) electrodes. The resulting SWCNT-Pepx nanocomposite layer on ITO enables highly specific interactions with CALR, characterized through electrochemical analysis and morphological monitoring .

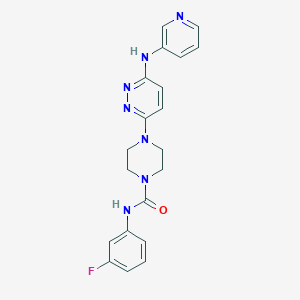

Design and Evaluation of Novel 1,2,4-Triazole Derivatives as Cytotoxic Agents

- Application : Among various derivatives, one compound bearing a 2,4-difluoro group at the phenyl moiety demonstrated adequate cytotoxic effects . This suggests potential applications in cancer research and drug development .

Safety and Hazards

properties

IUPAC Name |

3-pyrrol-1-ylpropane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6-7(10)5-8-3-1-2-4-8/h1-4,7,9-10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSXTPJJAPLCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrrol-1-yl)propane-1,2-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)

![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)

![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)